ortho-Fingolimod

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

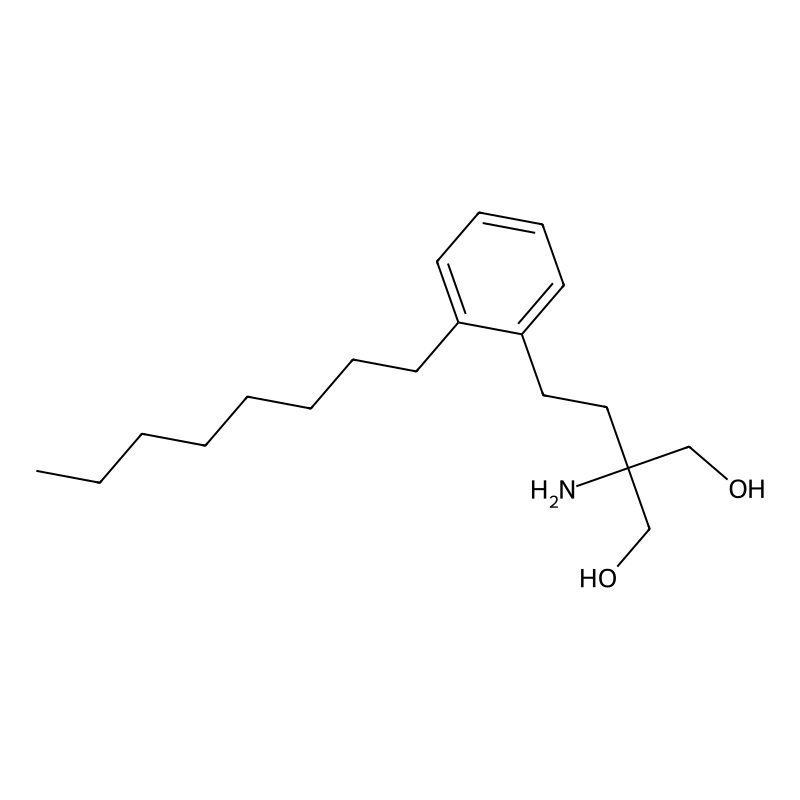

Ortho-Fingolimod, a derivative of sphingosine, is a synthetic compound primarily known for its role as an immunomodulator. It is most notably recognized as the active ingredient in Fingolimod, which was approved by the Food and Drug Administration for treating relapsing forms of multiple sclerosis. The compound is characterized by its unique structure, which includes a lipophilic alkyl side chain, a polar amino alcohol head group, and a phenyl ring. This structural arrangement allows it to interact effectively with sphingosine 1-phosphate receptors, influencing lymphocyte trafficking and modulating immune responses .

Fingolimod acts by binding to S1P receptor 1 (S1PR1) on lymphocytes. This binding prevents lymphocytes from exiting lymph nodes, thereby reducing their migration to the central nervous system (CNS) and contributing to its potential therapeutic effects in MS [, ]. The exact mechanisms by which Fingolimod modulates the immune system are still being investigated.

Fingolimod can cause a variety of side effects, including bradycardia (slow heart rate), macular edema (fluid buildup in the eye), and elevated liver enzymes. It is crucial to consult with a healthcare professional before using Fingolimod.

Data Availability:

- Fingolimod's safety profile is based on clinical trials and post-marketing surveillance data reported in the medical literature.

Immunomodulatory Properties

-Amino-2-(2-octylphenethyl)-1,3-propanediol, also known as fingolimod, is a small molecule with immunomodulatory properties. This means it can regulate the immune system. Research has focused on its potential to treat autoimmune diseases, where the immune system attacks healthy tissues.

Fingolimod's mechanism of action involves sphingosine 1-phosphate (S1P) receptors. S1P receptors are found on immune cells, and fingolimod binds to them, affecting lymphocyte trafficking []. By modulating S1P signaling, fingolimod reduces the migration of lymphocytes from lymph nodes to peripheral tissues, thereby dampening the immune response.

Applications in Multiple Sclerosis

Fingolimod is the most well-studied application of 2-Amino-2-(2-octylphenethyl)-1,3-propanediol in scientific research. Multiple sclerosis (MS) is an autoimmune disease that affects the central nervous system. Clinical trials and subsequent approval by the US Food and Drug Administration (FDA) have demonstrated fingolimod's efficacy in treating relapsing forms of MS [].

Research suggests that fingolimod reduces relapse rates, improves MRI outcomes, and slows disease progression in patients with relapsing-remitting MS []. However, further investigation is ongoing to determine its long-term effects and safety profile.

Other Potential Applications

While fingolimod shows promise in treating MS, researchers are exploring its potential applications in other autoimmune diseases. These include:

The synthesis of ortho-Fingolimod involves several key reactions:

- Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring, forming an intermediate that is crucial for further modifications.

- Reduction Reactions: Reduction processes are employed to convert nitro groups into amines and to reduce carbonyl groups, facilitating the formation of the final product.

- Double Henry Reaction: This reaction is used to introduce hydroxymethyl groups into the compound, enhancing its biological activity.

- Hydrogenation: Final hydrogenation steps ensure that the desired functional groups are fully saturated, leading to the completion of ortho-Fingolimod synthesis .

Ortho-Fingolimod exhibits significant biological activity through its mechanism as a sphingosine 1-phosphate receptor modulator. Its effects include:

- Immunomodulation: It sequesters lymphocytes in lymph nodes, preventing their migration to sites of inflammation.

- Cell Cycle Regulation: The compound induces apoptosis and cell cycle arrest in various cell types.

- Epigenetic Modifications: It influences histone deacetylases and other regulatory proteins, impacting gene expression related to inflammation and immune responses .

- Neuroprotective Effects: Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases beyond multiple sclerosis .

Ortho-Fingolimod is primarily used in:

- Multiple Sclerosis Treatment: As an oral medication for relapsing forms of multiple sclerosis, it significantly reduces relapse rates and slows disease progression.

- Potential Cancer Therapy: Emerging studies suggest its role in modulating immune responses could be beneficial in cancer therapies by enhancing anti-tumor immunity.

- Other Autoimmune Disorders: Ongoing research explores its utility in treating conditions like psoriasis and inflammatory bowel disease due to its immunomodulatory properties .

Interaction studies have shown that ortho-Fingolimod can affect various biological pathways:

- Sphingosine Kinase Interaction: It is phosphorylated by sphingosine kinases to form fingolimod-phosphate, which has higher affinity for sphingosine 1-phosphate receptors.

- Drug Interactions: Co-administration with other immunosuppressants or drugs affecting heart rhythm requires careful monitoring due to potential synergistic effects or increased risk of adverse reactions .

- Metabolic Pathways: The compound undergoes metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that can influence its efficacy and safety profile .

Ortho-Fingolimod shares structural similarities with several compounds that also target sphingosine pathways or exhibit immunomodulatory effects. Here are some notable comparisons:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Fingolimod | High | Multiple sclerosis treatment | First oral disease-modifying drug |

| Siponimod | Moderate | Multiple sclerosis treatment | Selectively targets S1P receptors |

| Ozanimod | Moderate | Ulcerative colitis | More selective for S1P receptor subtypes |

| Nilotinib | Low | Cancer treatment | Tyrosine kinase inhibitor |

| Amiselimod | Moderate | Autoimmune diseases | Novel mechanism targeting S1P signaling |

Ortho-Fingolimod's distinct structural features—such as the specific arrangement of its alkyl chain and polar head group—contribute to its unique pharmacological profile compared to these similar compounds. Its ability to modulate immune responses while offering oral bioavailability sets it apart from traditional therapies used for autoimmune conditions .

| Route | Primary Starting Material | Secondary Starting Material | Overall Yield (%) | Number of Steps | Atom Economy (%) |

|---|---|---|---|---|---|

| Route 1 (n-Octylbenzene) | n-Octylbenzene | 3-Nitropropionic acid | 31.0 | 4 | 82.7 |

| Route 2 (Bromopropionic Acid) | 3-Bromopropionic acid | n-Octylbenzene | 35.1 | 5 | Not specified |

| Route 3 (Diethyl Acetamidomalonate) | Diethyl acetamidomalonate | Phenylethyl bromide | 58.0 | 6 | 35.8 |

| Route 4 (Octanophenone) | Octanophenone | NaBH4 | 58.0 | 7 | Not specified |

| Route 5 (TRIS) | Tris(hydroxymethyl)aminomethane | Phenyl halide | Not specified | 8 | Not specified |

n-Octylbenzene-Based Approaches

The n-octylbenzene-based synthetic route represents one of the most atom-economical approaches to ortho-Fingolimod synthesis [1] [2]. This strategy leverages the commercial availability of n-octylbenzene and employs Friedel-Crafts acylation as the key carbon-carbon bond forming reaction.

The synthetic sequence begins with Friedel-Crafts acylation of n-octylbenzene using 3-nitropropanoyl chloride in the presence of aluminum chloride catalyst [1]. This reaction proceeds with excellent regioselectivity, favoring para-substitution due to the electron-donating nature of the octyl chain. The reaction conditions require careful temperature control, typically maintained between 0-10°C during addition to prevent over-acylation and side product formation [2].

Subsequent transformation involves reduction of the carbonyl group using triethylsilane and trifluoroacetic acid, yielding the corresponding nitroalkane intermediate with 98% efficiency [1]. This reduction strategy avoids the use of hazardous lithium aluminum hydride while maintaining excellent yields and operational simplicity.

3-Nitropropionic Acid Method

The acid chloride formation proceeds quantitatively under mild conditions, typically at room temperature in the presence of catalytic dimethylformamide [1]. The resulting 3-nitropropanoyl chloride exhibits excellent stability under anhydrous conditions and can be used directly in subsequent Friedel-Crafts acylation reactions without purification.

Safety considerations for 3-nitropropionic acid handling include appropriate personal protective equipment due to its neurotoxic properties [1]. The compound requires careful storage under inert atmosphere to prevent decomposition and should be handled in well-ventilated areas with appropriate engineering controls.

Reaction Mechanisms

Friedel-Crafts Acylation

The Friedel-Crafts acylation mechanism for ortho-Fingolimod synthesis involves electrophilic aromatic substitution of n-octylbenzene with 3-nitropropanoyl chloride [6] [7] [8]. The reaction proceeds through formation of an acylium ion intermediate generated by coordination of aluminum chloride to the carbonyl oxygen of the acid chloride [7].

The mechanistic pathway begins with Lewis acid activation of the acid chloride, forming a highly electrophilic acylium cation [8]. This electrophile attacks the para-position of n-octylbenzene, which is activated by the electron-donating octyl substituent. The resulting Wheland intermediate undergoes rapid deprotonation to restore aromaticity and form the desired ketone product [7].

Regioselectivity control in this transformation favors para-substitution over ortho-substitution due to steric hindrance from the bulky octyl chain [8]. The para-selectivity typically exceeds 95%, minimizing the formation of regioisomeric byproducts that would complicate purification processes [7].

Table 2: Reaction Mechanisms - Key Transformations

| Reaction Type | Substrate | Catalyst/Reagent | Temperature (°C) | Typical Yield (%) | Selectivity Issues |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | n-Octylbenzene | AlCl3 | 0-80 | 74-85 | Regioselectivity |

| Reduction Reactions | Nitro group/Carbonyl | Pd/C, H2 or NaBH4 | 25-80 | 90-98 | Over-reduction |

| Henry Reaction | Nitroalkane + Formaldehyde | K2CO3, Base | 70-Reflux | 40-75 | Side reactions |

| Nucleophilic Substitution | Bromide to Nitro | NaNO2, DMF | 0-25 | 35-75 | Elimination vs substitution |

| Cross-Coupling | Aryl halide + Organometallic | Pd catalyst | 60-110 | 70-90 | Homocoupling |

Reduction Reactions

Nitro group reduction represents a critical transformation in ortho-Fingolimod synthesis, converting the nitro functionality to the required amino group [1] [9] . Multiple reduction strategies have been investigated, with palladium-catalyzed hydrogenation emerging as the preferred method for large-scale applications [1] [4].

The hydrogenation mechanism proceeds through sequential reduction of the nitro group via nitroso and hydroxylamine intermediates [1]. Palladium on carbon catalyst facilitates hydrogen activation and subsequent electron transfer to reduce the nitrogen-oxygen bonds progressively. Reaction conditions typically employ 0.3 MPa hydrogen pressure at room temperature to achieve complete conversion within 15 hours [1].

Alternative reduction methods include sodium borohydride-aluminum chloride systems, which provide excellent selectivity for nitro group reduction without affecting other functional groups [11] [9]. This method operates under milder conditions but requires careful optimization of reagent ratios to prevent over-reduction or incomplete conversion [11].

Carbonyl reduction strategies utilize triethylsilane-trifluoroacetic acid combinations to achieve selective ketone reduction without affecting the nitro functionality [1]. This approach provides 98% yields under optimized conditions and avoids the use of hydride reducing agents that may cause safety concerns in large-scale operations [1].

Henry Reaction Applications

The Henry reaction serves as a key carbon-carbon bond forming transformation for installing the gem-diol functionality in ortho-Fingolimod synthesis [1] [12] . This reaction involves base-catalyzed condensation of nitroalkanes with formaldehyde to generate nitroalcohol intermediates [1].

Mechanistic considerations for the Henry reaction involve deprotonation of the acidic methylene group adjacent to the nitro substituent [1] [12]. The resulting carbanion undergoes nucleophilic addition to formaldehyde, forming a nitronate intermediate that is subsequently protonated to yield the desired nitroalcohol product [12].

Double Henry reaction conditions employ polyformaldehyde as the formaldehyde source with potassium carbonate base in toluene solvent [1] [11]. The reaction proceeds at elevated temperatures (70°C) under reflux conditions to achieve complete conversion of starting materials [1]. Triethylamine catalysis enhances reaction rates and improves product selectivity [1].

Optimization parameters for Henry reactions include base selection, solvent choice, and temperature control [12] . Potassium carbonate provides optimal basicity for nitronate formation while minimizing side reactions such as aldol condensation [1]. Toluene solvent facilitates product crystallization and simplifies isolation procedures [1].

Process Optimization

Atom Economy Considerations

Atom economy calculations for ortho-Fingolimod synthesis routes reveal significant variations depending on the chosen synthetic strategy [1] [3] [14]. The n-octylbenzene route achieves an impressive 82.7% atom economy, representing one of the most efficient approaches from a waste minimization perspective [1].

Theoretical atom economy analysis considers the molecular weights of all starting materials relative to the final product molecular weight [1] [14]. The calculation excludes solvents and catalysts but includes all stoichiometric reagents that contribute atoms to the final product structure [14]. Routes utilizing fewer steps and minimal protective group strategies typically achieve superior atom economy values [1].

Comparative analysis shows that the diethyl acetamidomalonate route achieves only 35.8% atom economy due to the generation of substantial waste from protective group removal and malonate cleavage reactions [3] [14]. This significant difference highlights the importance of synthetic route selection for industrial applications where waste minimization is critical [3].

Industrial implications of atom economy considerations extend beyond waste reduction to include raw material costs and environmental impact assessments [4] [5]. Higher atom economy routes typically require less starting material per unit of product, directly reducing manufacturing costs and improving process sustainability [4].

Green Chemistry Approaches

Green chemistry principles guide the development of sustainable ortho-Fingolimod synthesis routes through solvent selection, catalyst choice, and waste reduction strategies [4] [15] [5]. The implementation of environmentally benign synthetic methods reduces both environmental impact and manufacturing costs [4].

Solvent optimization studies focus on replacing hazardous solvents with greener alternatives while maintaining reaction efficiency [4] [16]. Water-based reaction systems and recyclable organic solvents are prioritized when feasible, though many transformations require anhydrous conditions for optimal performance [4].

Catalyst development emphasizes heterogeneous catalysts that can be easily recovered and recycled [4] [15]. Palladium on carbon for hydrogenation reactions exemplifies this approach, providing excellent activity while enabling catalyst recovery through simple filtration [1] [4].

Waste stream minimization involves telescoping reaction sequences to eliminate isolation of intermediate compounds [4] [5]. One-pot deprotection strategies, such as simultaneous acetonide and Boc group removal, significantly reduce solvent consumption and waste generation [4].

Scalability Parameters

Scalability assessment for ortho-Fingolimod synthesis considers multiple factors including reaction robustness, equipment requirements, and safety considerations [4] [5] [17]. Successful scale-up requires careful evaluation of heat transfer, mixing efficiency, and process control systems [5].

Heat management becomes critical during Friedel-Crafts acylation reactions, which are highly exothermic and require precise temperature control [8] [5]. Large-scale reactors must incorporate adequate cooling capacity and temperature monitoring systems to prevent runaway reactions [5].

Mixing considerations affect reaction selectivity and product quality, particularly for heterogeneous systems involving solid catalysts [4] [5]. Adequate agitation ensures proper mass transfer and prevents formation of hot spots that could lead to side product formation [5].

Equipment compatibility assessments evaluate material construction requirements for corrosive reagents such as aluminum chloride and trifluoroacetic acid [4] [5]. Specialized materials or protective coatings may be necessary for certain process steps to ensure equipment longevity [5].

Table 3: Process Optimization Parameters

| Parameter | Route 1 (n-Octylbenzene) | Route 3 (Acetamidomalonate) | Route 4 (Octanophenone) | Route 5 (TRIS-Aziridine) | Industrial Preference |

|---|---|---|---|---|---|

| Atom Economy | 82.7% | 35.8% | Not specified | Not specified | Moderate |

| Green Chemistry Score | Good | Fair | Good | Excellent | High |

| Scalability Factor | High | High | Very High | Very High | Critical |

| Safety Rating | Moderate | Good | Good | Excellent | Critical |

| Cost Efficiency | Good | Moderate | Excellent | Good | High |

Purification and Crystallization Techniques

Solvent Selection

Solvent selection criteria for ortho-Fingolimod purification prioritize crystallization efficiency, product purity, and environmental considerations [18] [19] [16]. The choice of crystallization solvent system significantly impacts crystal habit, filtration properties, and final product quality [18] [19].

Polar protic solvents such as ethanol and methanol provide excellent solubility for the amino alcohol functionality of fingolimod hydrochloride [18] [16]. These solvents facilitate hydrogen bonding interactions that stabilize the desired crystalline form while promoting selective dissolution of impurities [18].

Antisolvent crystallization systems utilize mixtures of polar and nonpolar solvents to control nucleation and crystal growth [18] [19]. Common antisolvent combinations include ethanol-heptane and methanol-diethyl ether systems, which provide excellent control over particle size distribution and crystal morphology [18] [19].

Solvent recovery considerations influence industrial solvent selection, with emphasis on solvents that can be efficiently distilled and recycled [18] [17]. Ethanol and methanol meet these criteria while providing excellent crystallization performance for fingolimod hydrochloride [18].

Crystalline Forms

Polymorphic analysis of fingolimod hydrochloride reveals multiple crystalline forms with distinct physical properties [20] [21] [22]. Form I represents the thermodynamically stable polymorph at room temperature and is preferred for pharmaceutical applications [18] [20].

Crystal structure analysis shows that fingolimod hydrochloride Form I crystallizes in the monoclinic space group P21/n with specific lattice parameters [21]. The crystal structure consists of lipid bilayer packing with polar amino alcohol groups forming hydrogen-bonded networks and octyl chains adopting extended conformations [21].

Thermal behavior studies demonstrate that Form I remains stable up to approximately 107°C, above which transformation to metastable forms occurs [18] [22]. Form II and Form III represent higher energy polymorphs that form under specific thermal conditions but convert back to Form I upon cooling [18].

Hydrogen bonding patterns in the crystal structure involve O-H···Cl and N-H···Cl interactions that stabilize the three-dimensional network [21]. These interactions form chains with specific graph set notations C1,2(7), C1,2(7), and C1,2(8), creating a complex hydrogen-bonded framework parallel to the b-axis [21].

Purity Enhancement Methodologies

Recrystallization protocols for ortho-Fingolimod employ controlled cooling rates and seeding strategies to achieve high purity products [18] [19] [16]. Slow cooling from elevated temperatures promotes large crystal formation with improved filtration characteristics [18].

Precipitation techniques utilize rapid addition of antisolvent to supersaturated solutions, generating small, uniform crystals with excellent filtration properties [18] [19]. This approach provides superior control over particle size distribution compared to traditional recrystallization methods [18].

Column chromatography applications serve as backup purification methods for complex impurity profiles but are generally avoided in large-scale operations due to cost and throughput limitations [16]. Silica gel chromatography with hexane-ethyl acetate gradients effectively separates fingolimod from synthetic impurities when necessary [16].

Process analytical technology integration enables real-time monitoring of crystallization processes through techniques such as focused beam reflectance measurement and particle vision measurement [4] [16]. These tools optimize crystallization parameters and ensure consistent product quality across batches [4].

Table 4: Purification and Crystallization Techniques

| Technique | Solvent System | Temperature (°C) | Purity Achieved (%) | Yield Recovery (%) | Industrial Suitability |

|---|---|---|---|---|---|

| Recrystallization | Ethanol/Ethyl acetate | Room temp to reflux | 95-99 | 70-90 | High |

| Column Chromatography | Hexane/Ethyl acetate | Room temp | 90-95 | 60-80 | Low |

| Precipitation | Ethanol/Anti-solvent | 0-25 | 85-95 | 80-95 | Very High |

| Solvent Selection | Polar protic | Variable | Depends on system | System dependent | System dependent |

| Crystal Forms | Form I (stable) | Below 40 | >99 | 85-95 | High |

Quality control specifications for pharmaceutical-grade fingolimod hydrochloride require purity levels exceeding 99% with well-defined limits for individual impurities [16] [17]. High-performance liquid chromatography serves as the primary analytical method for purity determination, employing reversed-phase columns with gradient elution systems [16].